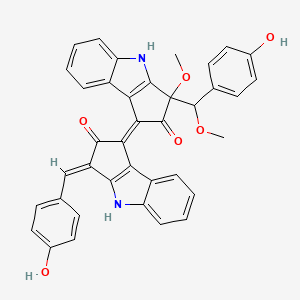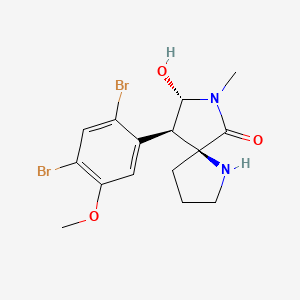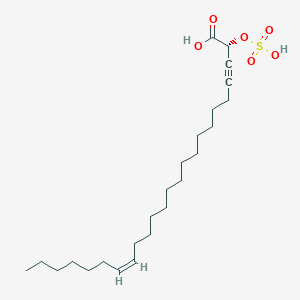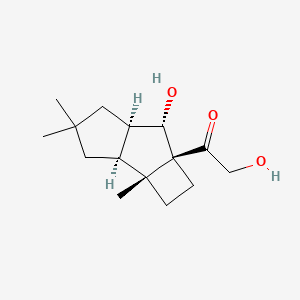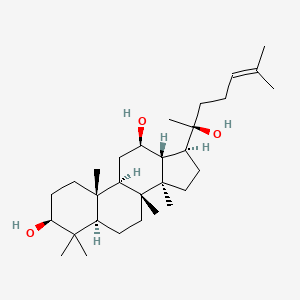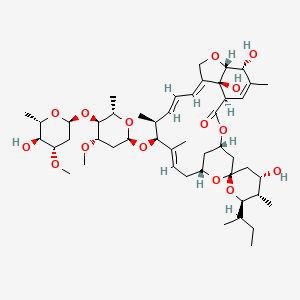
Avermectin B2a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Avermectin B2a is an oligosaccharide.
Scientific Research Applications
Biological Effects and Applications : Avermectin B2a, along with other avermectins, exhibits a range of biological effects, including anthelmintic, insecticidal, anticancer, anti-diabetic, antiviral, and antifungal properties. These properties make avermectins valuable in various applications, particularly in pest and parasitic worm treatment (Batiha et al., 2020).
Synthesis and Insecticidal Activities : Research on the synthesis of avermectin B2a oxime ester derivatives has demonstrated their potent insecticidal activities against various pests. These derivatives, particularly compound 8d, show greater potency than avermectin B2a itself, suggesting potential for developing new pesticides (Sun et al., 2018).
Bioactivities of Avermectin B2a Aglycon Derivatives : Novel derivatives of avermectin B2a aglycon exhibit significant insecticidal and fungicidal activities. These compounds, especially when modified at the 13-position, have shown effectiveness against diamondback moths and various mite species, as well as fungal pathogens (Huang et al., 2020).
Pesticide Development from Avermectin Fermentation Byproducts : Avermectin B2a derivatives synthesized from avermectin fermentation byproducts have been identified as potential low-toxicity pesticides. These derivatives are effective against various pests, indicating a sustainable approach to utilizing fermentation byproducts in pesticide development (Xu et al., 2022).
Gene Replacement in Streptomyces avermitilis : Research on the gene replacement in Streptomyces avermitilis, specifically targeting the aveAI module 2, has led to the production of unsaturated avermectin compounds, including B2a. This genetic manipulation offers insights into polyketide synthesis and potential avenues for producing desired avermectin components (Yong & Byeon, 2005).
Engineering Avermectin Production Pathways : Efforts to manipulate the aveC gene in S. avermitilis have yielded improved ratios of desirable avermectin analogues, demonstrating the potential for genetic engineering to enhance production efficiency in industrial settings (Stutzman-Engwall et al., 2003).
Heterologous Expression of Avermectins Biosynthetic Gene Cluster : Constructing a Bacterial Artificial Chromosome (BAC) library of S. avermitilis has facilitated the heterologous expression of avermectins, including B2a. This approach enables the development of novel avermectin derivatives through polyketide synthase domain swapping (Deng et al., 2017).
properties
Product Name |
Avermectin B2a |
|---|---|
Molecular Formula |
C48H74O15 |
Molecular Weight |
891.1 g/mol |
IUPAC Name |
(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-4',21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C48H74O15/c1-11-24(2)43-28(6)35(49)22-47(63-43)21-33-18-32(62-47)16-15-26(4)42(25(3)13-12-14-31-23-56-45-40(50)27(5)17-34(46(52)59-33)48(31,45)53)60-39-20-37(55-10)44(30(8)58-39)61-38-19-36(54-9)41(51)29(7)57-38/h12-15,17,24-25,28-30,32-45,49-51,53H,11,16,18-23H2,1-10H3/b13-12+,26-15+,31-14+/t24?,25-,28-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47-,48+/m0/s1 |
InChI Key |
CWGATOJEFAKFBK-QJDTYEMPSA-N |
Isomeric SMILES |
CCC(C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O)C |
Canonical SMILES |
CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)O)C |
Pictograms |
Acute Toxic |
synonyms |
avermectin B2a |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



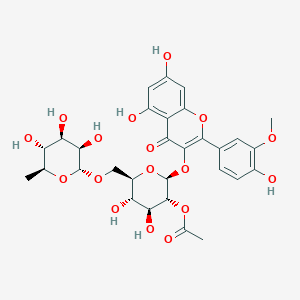
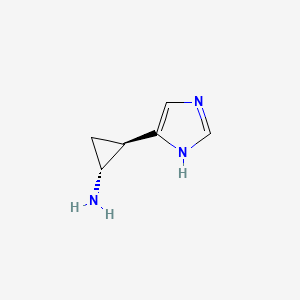

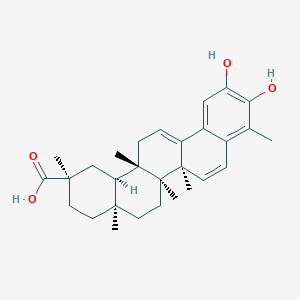
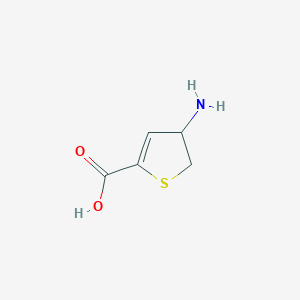

![(3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one](/img/structure/B1247636.png)
![2-[2-[2-[2-[carboxymethyl-[2-(2-dodecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-dodecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1247637.png)
